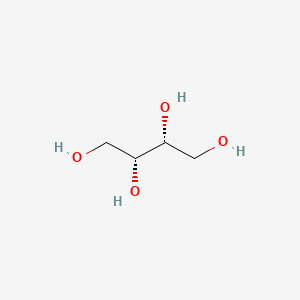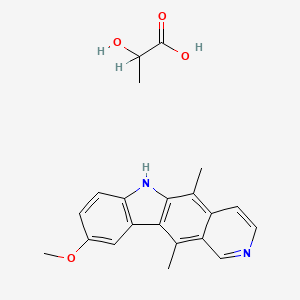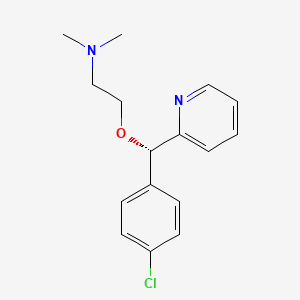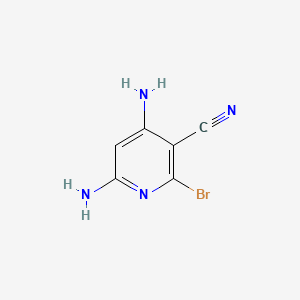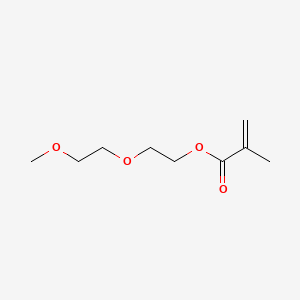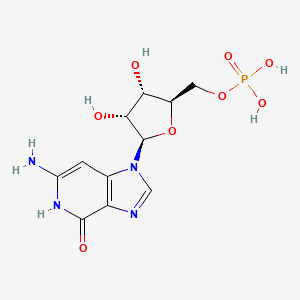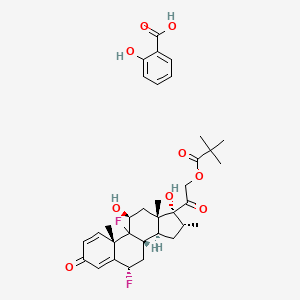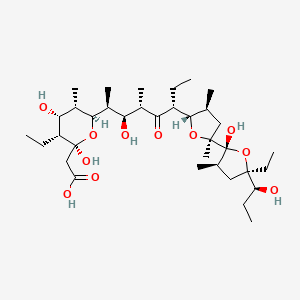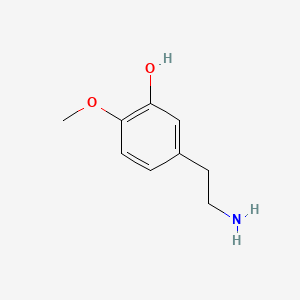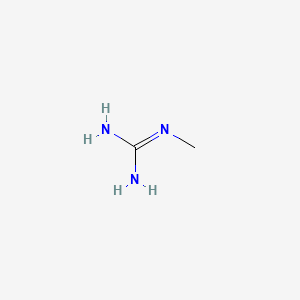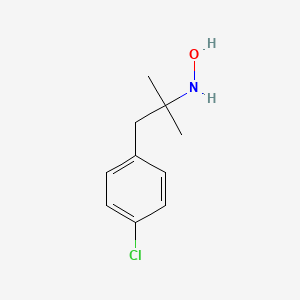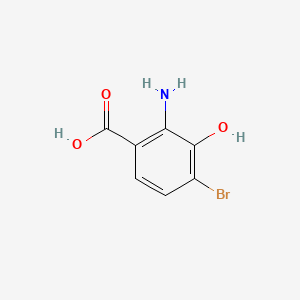
2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone is a cyclic ketone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- The compound is used in the synthesis and study of stable arsonium ylide derivatives, which show significant stability and resist hydrolysis even under acidic conditions. These derivatives are useful in constructing a series of cyclohepta-annulated heterocycles (Mitsumoto & Nitta, 2002).
Catalytic Applications
- In catalysis, cyclohepta-2,4,6-trienone derivatives are formed through iron-catalyzed cross-aldol reactions, demonstrating the compound's utility in synthetic organic chemistry (Li, Li, & Li, 2009).
Ligand Reactivity
- The compound plays a role as a precursor in preparing various complexes, demonstrating its utility in coordination chemistry. For example, its reactivity with olefin in the presence of ruthenium results in the formation of [(olefin)Ru(CO)3] complexes (Domingos, Johnson, & Lewis, 1975).
Chemical Transformations
- The compound's derivatives are involved in various chemical transformations, such as the electrochemical reduction and transformation of cyclohexadienone into cyclohepta-2,4,6-trien-1-one, which is significant in electrochemical studies (Moiseeva et al., 2014) and (Moiseeva et al., 2011).
Photochemistry
- In photochemical studies, the compound's derivatives have been investigated for their behavior under ultraviolet irradiation, contributing to the understanding of photochemical reactions in organic chemistry (Kisilowski et al., 1996) and (Cookson & Rogers, 1974).
Novel Compound Synthesis
- The compound has also been used in the synthesis of novel heterocyclic scaffolds, showcasing its versatility in medicinal chemistry and drug development (Tanaka et al., 1997).
Eigenschaften
Produktname |
2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-(2-cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,15,16) |
InChI-Schlüssel |
XADINUBCUPOOON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC2=CC=CC=CC2=O)CC1 |
Löslichkeit |
14.7 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



